molecular formula C16H13N5O2 B3052890 N-(2-Methyl-5-nitrophenyl)-4-(2-pyridinyl)-2-pyrimidinamine CAS No. 475587-23-6

N-(2-Methyl-5-nitrophenyl)-4-(2-pyridinyl)-2-pyrimidinamine

Cat. No. B3052890
CAS RN: 475587-23-6
M. Wt: 307.31 g/mol
InChI Key: PSQYYLFCJSRCNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methyl-5-nitrophenyl)-4-(2-pyridinyl)-2-pyrimidinamine, also known as MNA-7, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a member of the pyrimidinamine family and has shown promising results in various studies related to its mechanism of action and physiological effects.

Scientific Research Applications

Cerebral Protective Agents

Novel derivatives of pyridine and pyrimidine, including variants similar to N-(2-Methyl-5-nitrophenyl)-4-(2-pyridinyl)-2-pyrimidinamine, have been studied for their anti-anoxic (AA) activity, which could be beneficial in cerebral protection. One derivative demonstrated potent AA activity in mice, indicating potential applications in cerebral protection agents (Kuno, Sakai, Ohkubo, & Takasugi, 1993).

Synthesis of Heterocyclic Compounds

The compound has been involved in the synthesis of N-fused heterocyclic compounds, highlighting its utility in creating novel chemical structures. This is essential for advancing chemical and pharmaceutical research (Hosseini & Bayat, 2019).

Drug Design for Chronic Myeloid Leukemia

In a notable study, N-(2-Methyl-5-nitrophenyl)-4-(2-pyridinyl)pyrimidin-2-amine was identified as a potential template for drug design against chronic myelogenous leukemia (CML). The study included synthesis, crystal structure, spectroscopic and electronic properties analysis, and molecular docking studies (Moreno-Fuquen, Arango-Daraviña, & Kennedy, 2021).

Synthesis of Imatinib Intermediates

This compound has been used in the synthesis of imatinib, a known medication for the treatment of certain types of cancer, showcasing its role in the pharmaceutical industry (Liu, Xia, Luo, & Lu, 2010).

Electrophoretic Separation Studies

Research has also involved its use in electrophoretic separation studies, particularly in the analysis of imatinib mesylate and related substances. This indicates its relevance in the field of analytical chemistry (Ye, Huang, Li, Xiang, & Xu, 2012).

properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)-4-pyridin-2-ylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2/c1-11-5-6-12(21(22)23)10-15(11)20-16-18-9-7-14(19-16)13-4-2-3-8-17-13/h2-10H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQYYLFCJSRCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NC=CC(=N2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431915
Record name N-(2-Methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methyl-5-nitrophenyl)-4-(2-pyridinyl)-2-pyrimidinamine

CAS RN

475587-23-6
Record name N-(2-Methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Methyl-5-nitrophenyl)-4-(2-pyridinyl)-2-pyrimidinamine
Reactant of Route 2
Reactant of Route 2
N-(2-Methyl-5-nitrophenyl)-4-(2-pyridinyl)-2-pyrimidinamine
Reactant of Route 3
Reactant of Route 3
N-(2-Methyl-5-nitrophenyl)-4-(2-pyridinyl)-2-pyrimidinamine
Reactant of Route 4
Reactant of Route 4
N-(2-Methyl-5-nitrophenyl)-4-(2-pyridinyl)-2-pyrimidinamine
Reactant of Route 5
Reactant of Route 5
N-(2-Methyl-5-nitrophenyl)-4-(2-pyridinyl)-2-pyrimidinamine
Reactant of Route 6
Reactant of Route 6
N-(2-Methyl-5-nitrophenyl)-4-(2-pyridinyl)-2-pyrimidinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.